3-(3-Chlorophenyl)but-3-en-1-ol
Overview
Description
3-(3-Chlorophenyl)but-3-en-1-ol is a chemical compound with the molecular formula C10H11ClO. It is a homoallyl alcohol , which can be prepared by the dehydration of 1,4-butanediol using a cerium catalyst . It has been employed in a study of the Mn-catalyzed hydrohydrazination of olefins .
Synthesis Analysis
The synthesis of similar compounds has been studied. For example, 3-Buten-1-ol can be prepared by the dehydration of 1,4-butanediol using a cerium catalyst . A study on the synthesis of primary propargylic alcohols from terminal alkyne using Rongalite as the C1 unit might provide insights into the synthesis of 3-(3-Chlorophenyl)but-3-en-1-ol .Scientific Research Applications
Structural Studies
- 3-(3-Chlorophenyl)but-3-en-1-ol's structural aspects have been explored, particularly in the context of azolylmethanes. These studies focus on the crystal structures of various compounds, including 3-(3-Chlorophenyl)but-3-en-1-ol, to understand their conformational and intramolecular interactions (Anderson et al., 1984).
Crystallography and Molecular Structure
- The compound has been investigated for its crystal structure and molecular geometry, providing insights into its molecular behavior and potential applications in materials science and chemistry (Kang et al., 2015).
Synthetic Chemistry and Reactions
- Research has focused on the synthesis and reaction behavior of 3-(3-Chlorophenyl)but-3-en-1-ol and similar compounds. These studies contribute to a better understanding of their chemical properties and potential uses in creating new materials or compounds (Uneyama et al., 1983).
Electronic Properties and Chemical Reactivity
- Studies have been conducted to examine the electronic properties and chemical reactivity of compounds similar to 3-(3-Chlorophenyl)but-3-en-1-ol. These insights are crucial for their potential application in various fields, such as electronic materials and reactive intermediates (Adole et al., 2020).
Molecular Interactions and Stability
- Research on 3-(3-Chlorophenyl)but-3-en-1-ol and related compounds has also delved into their molecular interactions and stability. Understanding these properties is essential for applications in pharmaceuticals, materials science, and chemical synthesis (Casy et al., 1966).
Nonlinear Optical Properties
- The nonlinear optical properties of compounds structurally similar to 3-(3-Chlorophenyl)but-3-en-1-ol have been a subject of interest. These properties are significant for applications in optoelectronics and photonics (Shkir et al., 2019).
properties
IUPAC Name |
3-(3-chlorophenyl)but-3-en-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c1-8(5-6-12)9-3-2-4-10(11)7-9/h2-4,7,12H,1,5-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNAOIRNAJHXCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCO)C1=CC(=CC=C1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)but-3-en-1-ol |
Synthesis routes and methods
Procedure details
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